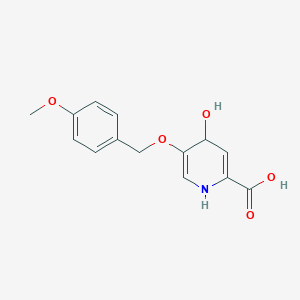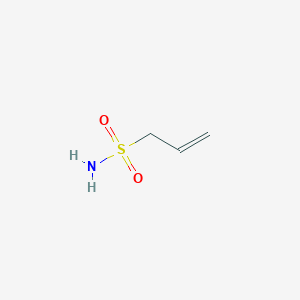![molecular formula C15H13N3O B3244789 1-[3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl]ethanone CAS No. 1635407-38-3](/img/structure/B3244789.png)
1-[3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl]ethanone
Übersicht
Beschreibung
1-[3-(1-Methyl-1H-Pyrazol-4-yl)quinolin-6-yl]ethanone is a complex organic compound featuring a quinoline ring system substituted with a methylated pyrazole group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1-Methyl-1H-Pyrazol-4-yl)quinolin-6-yl]ethanone typically involves multi-step organic reactions. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core is then functionalized with the pyrazole moiety through subsequent reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(1-Methyl-1H-Pyrazol-4-yl)quinolin-6-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed.
Major Products Formed:
Quinone derivatives from oxidation reactions.
Hydroquinoline derivatives from reduction reactions.
Various substituted quinolines and pyrazoles from substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-[3-(1-Methyl-1H-Pyrazol-4-yl)quinolin-6-yl]ethanone has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug development.
Medicine: Potential antileishmanial and antimalarial properties have been investigated.
Industry: Its unique structure makes it useful in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism by which 1-[3-(1-Methyl-1H-Pyrazol-4-yl)quinolin-6-yl]ethanone exerts its effects involves interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, leading to biological responses. The pyrazole group may enhance the binding affinity and selectivity of the compound.
Molecular Targets and Pathways:
Enzymes involved in metabolic pathways.
Receptors associated with cellular signaling.
Vergleich Mit ähnlichen Verbindungen
1-[3-(1-Methyl-1H-Pyrazol-4-yl)quinolin-6-yl]ethanone is structurally similar to other quinoline and pyrazole derivatives. its unique substitution pattern and molecular arrangement set it apart. Similar compounds include:
1-(3-Methyl-1H-pyrazol-4-yl)ethanone
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid
These compounds share the pyrazole moiety but differ in their core structures and functional groups, leading to variations in their chemical properties and applications.
Eigenschaften
IUPAC Name |
1-[3-(1-methylpyrazol-4-yl)quinolin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10(19)11-3-4-15-12(5-11)6-13(7-16-15)14-8-17-18(2)9-14/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBBCKDRWLOSRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CN=C2C=C1)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215809 | |
| Record name | 1-[3-(1-Methyl-1H-pyrazol-4-yl)-6-quinolinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1635407-38-3 | |
| Record name | 1-[3-(1-Methyl-1H-pyrazol-4-yl)-6-quinolinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1635407-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(1-Methyl-1H-pyrazol-4-yl)-6-quinolinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3244745.png)





![Benzeneacetaldehyde, alpha-[(dimethylamino)methylene]-4-fluoro-, (alphaZ)-](/img/structure/B3244794.png)


